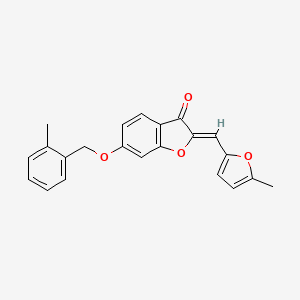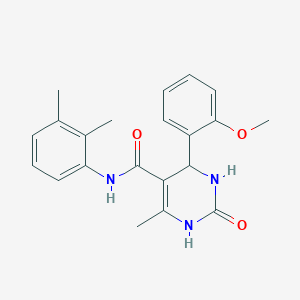
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of tetrahydropyrimidine, which is a class of compounds that contain a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms, in a partially hydrogenated form . The compound also contains methoxyphenyl and dimethylphenyl groups, which are common motifs in organic chemistry .
Molecular Structure Analysis
The compound contains several functional groups, including an amide, an ether, and a tetrahydropyrimidine ring . These functional groups could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing tetrahydropyrimidine rings, amides, and ethers can undergo a variety of reactions. For example, the amide group could participate in hydrolysis or condensation reactions, while the ether group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
The compound has been utilized in the synthesis of various novel compounds with potential pharmacological properties. For instance, Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds using a similar chemical structure, exhibiting significant anti-inflammatory and analgesic activities. These compounds were found to have high inhibitory activity on COX-2 selectivity, along with considerable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Material Science and Polymer Research
In material science, derivatives of the compound have been incorporated into the synthesis of novel aromatic polyamides. Chang and Liou (2008) created new aromatic polyamides with electrochromic properties using similar chemical structures. These polymers exhibited strong UV-vis absorption bands and were applicable in electrochromic devices (Chang & Liou, 2008).
Antidiabetic Applications
In the field of antidiabetic research, Lalpara et al. (2021) synthesized N-substituted derivatives of a similar compound and evaluated them for antidiabetic activity through α-amylase inhibition assays. These compounds were characterized by various spectroscopic methods and showed potential as antidiabetic agents (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Cytotoxicity Studies
In cytotoxicity studies, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl derivatives of a similar compound and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The study provided insights into the potential use of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).
Synthesis of Novel Compounds
Owton et al. (1995) reported the synthesis of an analogue of rhein, a drug used in osteoarthritis treatment, using a similar compound. This study showed the compound's versatility in synthesizing structurally complex and pharmacologically significant molecules (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-12-8-7-10-16(13(12)2)23-20(25)18-14(3)22-21(26)24-19(18)15-9-5-6-11-17(15)27-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJFHTRGGWGDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2747771.png)
![6-(3-Chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2747773.png)
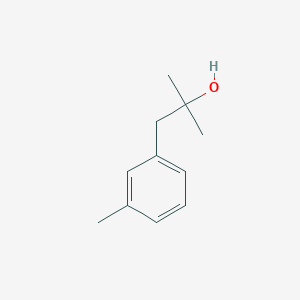
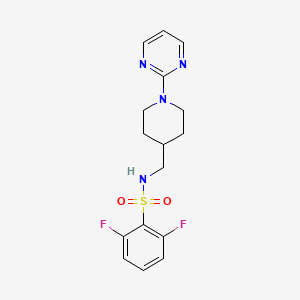
![2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-propyl-1H-pyrimidin-4-one](/img/structure/B2747778.png)
![N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2747781.png)
![[4-[(4-ethylbenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2747782.png)
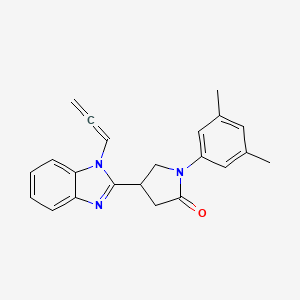

![tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate](/img/structure/B2747786.png)
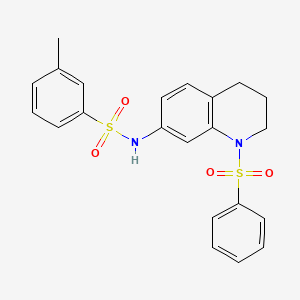
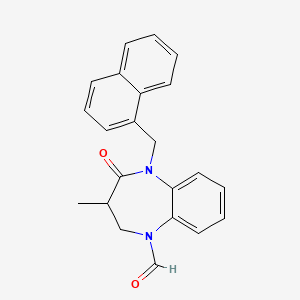
![3-(3-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2747791.png)
